molecular formula C17H18N4O2 B1674767 Lersivirine CAS No. 473921-12-9

Lersivirine

Numéro de catalogue B1674767
Numéro CAS: 473921-12-9
Poids moléculaire: 310.35 g/mol
Clé InChI: MCPUZZJBAHRIPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lersivirine (UK-453061) is a potent and selective non-nucleoside reverse transcription inhibitor (NNRTI) with excellent efficacy against NNRTI-resistant viruses . It exhibits potent antiretroviral activity against wild-type HIV virus and clinically relevant NNRTI-resistant strains .


Molecular Structure Analysis

This compound has a molecular formula of C17H18N4O2 . Its average mass is 310.350 Da and its monoisotopic mass is 310.142975 Da . The structure of this compound includes a dialkyl ether functional group, where R and R’ are aryl groups .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H18N4O2 . Its average mass is 310.350 Da and its monoisotopic mass is 310.142975 Da . The structure of this compound includes a dialkyl ether functional group, where R and R’ are aryl groups .

Applications De Recherche Scientifique

Traitement du VIH

La lésivirine est un inhibiteur non nucléosidique de la transcriptase inverse (INNTI) de nouvelle génération qui présente une activité antirétrovirale puissante contre le virus de l'immunodéficience humaine de type sauvage et les souches résistantes aux INNTI cliniquement pertinentes . Elle possède un profil de résistance unique et est actuellement en développement clinique pour le traitement de l'infection à VIH .

Activité sur les sous-types du VIH-1

La lésivirine a montré une activité comparable sur une gamme de virus représentant les sous-types A à H du VIH-1 . Ce large spectre d'activité suggère son utilisation potentielle pour traiter divers sous-types du VIH-1 prévalents dans différentes régions géographiques .

Résistance aux virus résistants à l'étravirine

L'activité de la lésivirine contre les virus résistants à l'étravirine reflète des différences significatives dans les profils de résistance de la lésivirine et de l'étravirine . Ceci est cohérent avec la liaison unique de la lésivirine dans la poche de liaison des INNTI .

Thérapie séquentielle par INNTI

La lésivirine montre un potentiel d'utilisation contre le virus résistant aux INNTI transmis et comme candidat pour une thérapie séquentielle par INNTI . Cela pourrait être particulièrement utile pour gérer les patients atteints de souches de VIH résistantes aux médicaments .

Interaction avec l'enzyme CYP3A4

La lésivirine est métabolisée par le cytochrome P450 3A4 (CYP3A4) et l'uridine diphosphate glucuronosyltransférase (UGT) 2B7 . C'est également un inducteur faible de l'enzyme CYP3A4 . La compréhension de ces interactions peut aider à prédire les interactions médicamenteuses et à optimiser les schémas posologiques .

Interaction avec les contraceptifs oraux

La co-administration de lésivirine avec des contraceptifs oraux (éthinylestradiol et lévonorgestrel) a eu des effets pharmacocinétiques mineurs, augmentant l'exposition à l'éthinylestradiol de 10 % et réduisant l'exposition au lévonorgestrel de 13 % . Ceci suggère que la lésivirine peut être administrée en toute sécurité avec ces contraceptifs .

Mécanisme D'action

Target of Action

Lersivirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent antiretroviral activity against wild-type human immunodeficiency virus (HIV) and clinically relevant NNRTI-resistant strains . The primary target of this compound is the reverse transcriptase (RT) enzyme of HIV-1 .

Mode of Action

This compound binds to the RT enzyme in a unique way, resulting in a unique resistance profile . This binding inhibits the RT enzyme, which controls the replication of the genetic material of HIV . This inhibition prevents the virus from replicating, thereby reducing the viral load in the body .

Biochemical Pathways

This compound is metabolized primarily by UDP glucuronosyltransferase- and cytochrome P450-dependent pathways . It is cleared by uridine diphosphate glucuronosyltransferase (UGT) 2B7-mediated glucuronidation . In addition, it is also a weak inducer of the CYP3A4 enzyme .

Pharmacokinetics

This compound is metabolized by glucuronidation via UGT2B7 and by cytochrome P450 3A4 (CYP3A4) . It is also a weak inducer of the CYP3A4 enzyme . The majority of this compound is excreted in urine (approximately 80%), with the remainder excreted in the feces (approximately 20%) . This compound is extensively metabolized, with 22 metabolites being identified .

Result of Action

The inhibition of the RT enzyme by this compound prevents the replication of HIV, thereby reducing the viral load in the body . This can lead to a decrease in the symptoms of HIV and a delay in the progression of the disease.

Action Environment

This compound shows comparable activity across a range of viruses representing subtypes A to H . The activity of this compound against ETR-resistant viruses reflects significant differences in the resistance profiles of this compound and ETR, consistent with the unique binding of this compound in the NNRTI binding pocket . This suggests that the efficacy of this compound may be influenced by the specific subtype of HIV present, as well as the presence of any resistance mutations.

Safety and Hazards

Safety measures for handling Lersivirine include ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended .

Orientations Futures

Lersivirine shows potential for use against transmitted NNRTI resistant virus and as a candidate for sequential NNRTI therapy . It has a unique in vitro resistance profile and may provide an additional therapy choice for patients with evidence of NNRTI resistance .

Propriétés

IUPAC Name

5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPUZZJBAHRIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057881
Record name Lersivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473921-12-9
Record name Lersivirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473921129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lersivirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lersivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LERSIVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3ZGC15A9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lersivirine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Lersivirine
Reactant of Route 3
Reactant of Route 3
Lersivirine
Reactant of Route 4
Reactant of Route 4
Lersivirine
Reactant of Route 5
Reactant of Route 5
Lersivirine
Reactant of Route 6
Reactant of Route 6
Lersivirine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.